4-((1H-pyrazol-1-yl)methyl)-1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidine
描述
属性
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O2S/c1-12-9-16(15(18)10-14(12)17)24(22,23)21-7-3-13(4-8-21)11-20-6-2-5-19-20/h2,5-6,9-10,13H,3-4,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGKTPNIXKVAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidine typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment to Piperidine: The pyrazole is then linked to the piperidine ring via a nucleophilic substitution reaction, often using a suitable leaving group such as a halide.
Sulfonylation: The final step involves the introduction of the sulfonyl group. This is typically achieved by reacting the intermediate with a sulfonyl chloride derivative of 2,4-dichloro-5-methylphenyl under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound 43 ()
- Structure : (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonyl)piperidine
- Substituents:
- Benzo[d][1,3]dioxol-5-yloxy (electron-rich, lipophilic).
- 4-Fluorophenyl (moderate electron-withdrawing effect).
- Trifluoromethylpyrazole (enhanced metabolic stability and electronegativity).
- Comparison :
- The target compound lacks stereochemical complexity and fluorine substituents but includes dichloro and methyl groups, which may increase hydrophobicity and steric hindrance compared to Compound 43.
Piperidine Derivative ()
- Structure : 1-[[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]sulfonyl]piperidine
- Key Features :
- Substituents : 3,5-Dimethylpyrazole (less electronegative than trifluoromethyl or chloro groups).
- Sulfonyl Linkage : Similar to the target compound but attached to a simpler phenyl ring.
Physical-Chemical Properties
- Solubility Inference : The dichloro and methyl groups in the target compound likely reduce aqueous solubility compared to Compound 43’s benzodioxol and fluorophenyl moieties.
常见问题
Basic: What are the standard methods for determining the crystal structure of this compound?
Answer:
The crystal structure can be determined via single-crystal X-ray diffraction. Key steps include:
- Data Collection : Use a diffractometer to measure reflection intensities. Modern detectors (e.g., CCD or photon-counting) improve accuracy .
- Structure Solution : Employ direct methods (e.g., SHELXD) or charge-flipping algorithms to resolve phase problems .
- Refinement : Refine the model using SHELXL, incorporating anisotropic displacement parameters for non-hydrogen atoms and validating with R-factors (R1, wR2). Hydrogen positions can be geometrically idealized .
- Validation : Check for disorder, twinning, or solvent-accessible voids using tools in WinGX or OLEX2 .
Advanced: How can discrepancies in crystallographic data (e.g., high R-factors or thermal motion) be addressed?
Answer:
Contradictions may arise from:
- Disorder : Model alternate conformations with occupancy refinement in SHELXL .
- Thermal Motion : Apply constraints (e.g., SIMU/DELU) to suppress unrealistic anisotropy .
- Twinning : Test for twinning using Hooft metrics and refine with TWIN/BASF commands in SHELXL .
- Data Quality : Re-examine data integration (e.g., SAINT) to correct for absorption or scaling errors .
Basic: What synthetic strategies are effective for introducing the sulfonyl-piperidine moiety?
Answer:
- Sulfonylation : React piperidine with 2,4-dichloro-5-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Monitor via TLC .
- Pyrazole Functionalization : Introduce the pyrazolylmethyl group via nucleophilic substitution (e.g., using 1H-pyrazole and a bromomethyl intermediate) .
- Purification : Use column chromatography (silica gel, EtOAc/hexane) followed by recrystallization (methanol/water) .
Advanced: How can conformational analysis predict binding interactions with biological targets?
Answer:
- Computational Methods : Perform AM1 molecular orbital calculations to identify low-energy conformers. Compare with X-ray data to validate torsional angles .
- 3D-QSAR : Use Comparative Molecular Field Analysis (CoMFA) to correlate steric/electrostatic fields with activity. Train models with analogs to identify critical substituents (e.g., sulfonyl group orientation) .
- Docking Studies : Dock the compound into receptor sites (e.g., CB1 cannabinoid receptor) using AutoDock Vina, prioritizing conformers that align with agonist/antagonist pharmacophores .
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole CH at δ 7.5–8.5 ppm, sulfonyl-linked piperidine at δ 3.0–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂) .
- IR : Confirm sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and pyrazole (C=N at ~1600 cm⁻¹) groups .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Answer:
- Core Modifications : Vary substituents on the pyrazole (e.g., electron-withdrawing groups) or sulfonyl-phenyl (e.g., Cl vs. F) to probe electronic effects .
- Bioisosteres : Replace piperidine with morpholine or pyrrolidine to assess ring size impact .
- Functional Assays : Test analogs in receptor binding (radioligand displacement) or enzyme inhibition (IC₅₀) assays. Use Hill plots to distinguish agonists/antagonists .
Basic: What are common challenges in purifying this compound, and how are they resolved?
Answer:
- Byproduct Removal : Use silica gel chromatography with gradient elution (e.g., 10–50% EtOAc in hexane) to separate unreacted sulfonyl chloride .
- Solubility Issues : Recrystallize from methanol/water (1:3) at low temperatures to enhance yield .
- Hygroscopicity : Store under inert atmosphere (argon) with molecular sieves to prevent hydrolysis of the sulfonyl group .
Advanced: How to model protein-compound interactions using computational tools?
Answer:
- Molecular Dynamics (MD) : Simulate binding in GROMACS using CHARMM36 force field. Analyze stability via RMSD and hydrogen-bond occupancy .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities, focusing on sulfonyl-piperidine interactions with hydrophobic pockets .
- Pharmacophore Mapping : Use Schrödinger’s Phase to align the compound with known inhibitors (e.g., kinase or protease targets) .
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